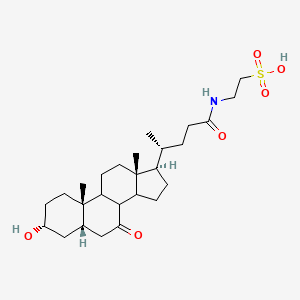

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid

Description

Tauro-3α-hydroxy-7-keto-5β-cholanoic acid is a conjugated bile acid derivative characterized by a taurine moiety linked to a modified cholanic acid backbone. Its structure includes a 3α-hydroxyl group, a 7-keto substitution, and a 5β-cholanoic acid configuration. Unlike primary bile acids (e.g., cholic acid), the 7-keto group may confer unique metabolic stability or resistance to bacterial dehydroxylation in the gut .

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20?,21?,24?,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRIYEYAHVEGQJ-ANIRCPOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997205 | |

| Record name | 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75808-01-4 | |

| Record name | 3-Hydroxy-7-oxocholanoyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075808014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7-oxo-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid typically involves the oxidation of lithocholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by the addition of acetic acid to adjust the pH . Methanol is often used as a solvent in this process. The crude product is then purified by converting it into its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, including oxidation and purification techniques, are applicable.

Chemical Reactions Analysis

Types of Reactions

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or hydroxyl derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Model Compound: Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid serves as a model compound to study bile acid chemistry and reactions. Its unique structure aids in understanding the behavior of bile acids in various chemical environments.

-

Biology:

- Bile Acid Metabolism: Research has indicated that this compound plays a significant role in bile acid metabolism. It is a substrate for specific hydroxysteroid dehydrogenases, influencing the conversion of bile acids into their active forms .

- Lipid Metabolism Regulation: Studies show that it can modulate cholesterol homeostasis and promote cholesterol excretion via bile, making it a candidate for managing hypercholesterolemia .

- Medicine:

-

Industry:

- Biochemical Assays: this compound is utilized in developing biochemical assays and analytical methods, particularly in studying liver function and bile acid profiles.

Liver Regeneration Post-Surgery

A study explored the role of bile acids in liver regeneration following partial hepatectomy (PHx). The findings indicated that this compound could influence signaling pathways involved in liver regeneration, highlighting its potential therapeutic implications in liver recovery processes .

Cholesterol Management

Another investigation focused on the compound's effects on lipid metabolism. Results demonstrated that it could effectively promote cholesterol excretion, suggesting its utility in therapeutic strategies aimed at hypercholesterolemia management .

Mechanism of Action

The mechanism of action of Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid involves its interaction with bile acid receptors and transporters. It modulates bile acid metabolism and can influence cholesterol secretion and absorption . The compound’s effects are mediated through specific molecular targets, including nuclear receptors and enzymes involved in bile acid synthesis and transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Bile Acid Derivatives

The following table and analysis highlight key structural and functional differences between Tauro-3α-hydroxy-7-keto-5β-cholanoic acid and related compounds:

Structural and Functional Insights:

Taurine Conjugation: Tauro-3α-hydroxy-7-keto-5β-cholanoic acid’s taurine moiety increases aqueous solubility and alters receptor binding compared to unconjugated analogs like 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid .

Positional Isomerism : Compared to ursodeoxycholic acid (7β-OH), the 7-keto group may influence micelle formation and cholesterol solubility.

Research Findings and Metabolic Implications

- Synthesis Pathways: The synthesis of 7-keto bile acids like 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid involves oxidation of cholic acid derivatives, as described in . Tauro-conjugation likely occurs post-synthesis via bile acid-CoA:amino acid N-acyltransferase (BAAT) enzymes.

- Biological Activity :

- Analytical Challenges: Differentiation of 7-keto derivatives from hydroxylated analogs requires advanced chromatographic methods (e.g., HPLC with UV/Vis or MS detection), as noted in ’s methodology .

Data Gaps and Future Research Directions

Further studies should prioritize:

In vivo metabolic profiling to quantify enterohepatic recirculation and bacterial interactions.

Receptor binding assays to compare FXR/TGR5 activation with other 7-modified bile acids.

Biological Activity

Tauro-3alpha-hydroxy-7-keto-5beta-cholanoic acid, a bile acid derivative, plays a significant role in various biological processes, particularly in lipid metabolism and signaling pathways. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and implications in metabolic disorders.

Chemical Structure and Properties

This compound is a taurine-conjugated bile acid, characterized by the presence of a keto group at the 7-position and a hydroxyl group at the 3-position of the steroid nucleus. This structural configuration influences its solubility, interaction with cellular membranes, and biological functions.

1. Metabolism of Bile Acids

Research indicates that this compound is involved in the metabolism of bile acids through various enzymatic pathways. It has been shown to be a substrate for specific hydroxysteroid dehydrogenases, which play a critical role in the conversion of bile acids into their active forms .

2. Effects on Lipid Metabolism

Bile acids are known to regulate lipid metabolism. Studies have demonstrated that this compound can influence cholesterol homeostasis and promote the excretion of cholesterol via bile . This property makes it a potential candidate for therapeutic strategies aimed at managing hypercholesterolemia.

3. Cellular Signaling

The compound has been implicated in various signaling pathways. For instance, it modulates the activity of nuclear receptors such as farnesoid X receptor (FXR), which regulates bile acid synthesis and lipid metabolism . Additionally, it may influence inflammatory responses through modulation of cytokine production in liver cells .

Case Studies and Experimental Evidence

A series of studies have explored the biological activity of this compound:

Enzymatic Activity

The enzymatic activity associated with this compound has been characterized through various assays:

| Enzyme | Substrate | Activity (nmol/min) |

|---|---|---|

| 3α-Hydroxysteroid Dehydrogenase | Taurochenodeoxycholic Acid | 1.42 |

| Glutathione S-transferase | Lithocholic Acid | 0.67 |

These results indicate that the compound participates actively in biochemical reactions involving bile acids and other steroids, highlighting its importance in metabolic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.